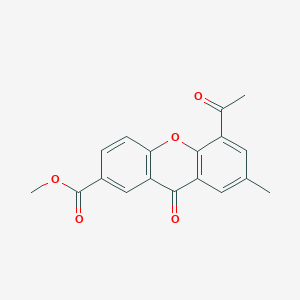
1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione is a heterocyclic compound that features both a triazole and a pyrrole ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both triazole and pyrrole rings endows the compound with a range of biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-1H-pyrrole-2,5-dione derivatives with triazole-containing reagents under controlled conditions . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The triazole and pyrrole rings can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound binds to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity and thereby preventing the proliferation of cancer cells . Additionally, the compound’s ability to form hydrogen bonds with biological receptors enhances its pharmacological properties .
Comparaison Avec Des Composés Similaires
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrrole Derivatives: Compounds containing the pyrrole ring also show a range of biological activities and are used in various applications.
Uniqueness: 1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione is unique due to the combination of both triazole and pyrrole rings in its structure. This dual-ring system enhances its chemical reactivity and broadens its range of applications compared to compounds containing only one of these rings .
Propriétés
Numéro CAS |
37922-59-1 |
|---|---|
Formule moléculaire |
C6H4N4O2 |
Poids moléculaire |
164.12 g/mol |
Nom IUPAC |
1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C6H4N4O2/c11-4-1-2-5(12)10(4)6-7-3-8-9-6/h1-3H,(H,7,8,9) |
Clé InChI |
HZZYNWBOIHMIGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C1=O)C2=NC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



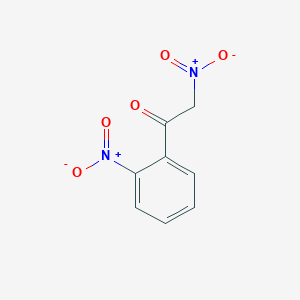
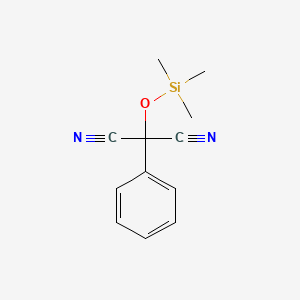
![Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate](/img/structure/B14660146.png)

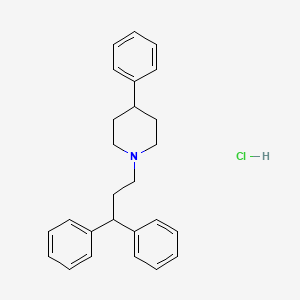

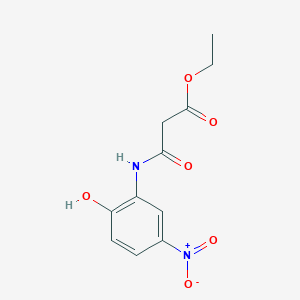
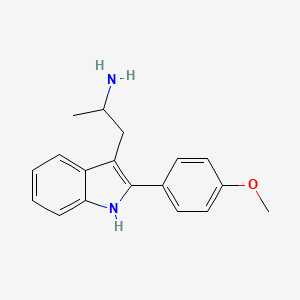
![N,N-Diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14660176.png)
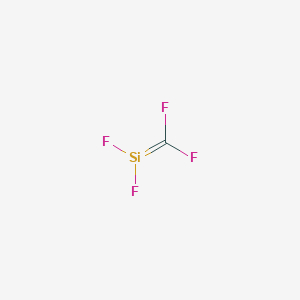
![(Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile](/img/structure/B14660182.png)
